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Compound of Interest

Compound Name: 1,2-Benzisothiazole

Cat. No.: B1215175 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-functionalization of

the 1,2-benzisothiazole ring, a scaffold of significant interest in medicinal chemistry and drug

development. The procedures outlined below cover key N-functionalization reactions, including

N-alkylation, N-arylation, N-acylation, and N-sulfonylation, primarily focusing on the accessible

and versatile 1,2-benzisothiazol-3(2H)-one and its derivatives.

Introduction
The 1,2-benzisothiazole core is a prominent heterocyclic motif found in a variety of biologically

active compounds. The nitrogen atom of the isothiazole ring serves as a critical point for

substitution, allowing for the modulation of the molecule's physicochemical properties and

biological activity.[1] Strategic functionalization at the N-2 position has been shown to

significantly influence the antibacterial, antifungal, and enzyme inhibitory properties of these

compounds.[1] This document offers detailed methodologies for the synthesis of diverse N-

substituted 1,2-benzisothiazole derivatives.

Key N-Functionalization Reactions
N-Alkylation
N-alkylation is a fundamental method for introducing alkyl groups onto the nitrogen of the 1,2-
benzisothiazole ring. This can be achieved under various conditions, often involving the

reaction of an N-anion with an electrophilic alkylating agent.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1215175?utm_src=pdf-interest
https://www.benchchem.com/product/b1215175?utm_src=pdf-body
https://www.benchchem.com/product/b1215175?utm_src=pdf-body
https://www.researchgate.net/publication/268157216_Synthesis_and_evaluation_of_N-acyl-substituted_1_2-benzisothiazol-3-one_derivatives_as_caspase-3_inhibitors
https://www.researchgate.net/publication/268157216_Synthesis_and_evaluation_of_N-acyl-substituted_1_2-benzisothiazol-3-one_derivatives_as_caspase-3_inhibitors
https://www.benchchem.com/product/b1215175?utm_src=pdf-body
https://www.benchchem.com/product/b1215175?utm_src=pdf-body
https://www.benchchem.com/product/b1215175?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol describes the N-alkylation of saccharin using an allyl bromide in

dimethylformamide (DMF).

Experimental Protocol:

To a solution of 2,3-dihydro-1,2-benzisothiazol-3-one-1,1-dioxide (saccharin) (1.83 g, 10.0

mmol) in dimethylformamide (5.0 ml), add allyl bromide (1.20 g, 10.0 mmol).

Stir the reaction mixture for 1 hour at 90°C.

Cool the contents to room temperature.

Pour the reaction mixture over crushed ice to precipitate the product.

Filter the white precipitate, wash with water, and dry.

Recrystallize the crude product from methanol to obtain pure 2-(prop-2-enyl)-1,2-

benzisothiazol-3(2H)-one 1,1-dioxide.[2]

Workflow for N-Alkylation of Saccharin
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Caption: Workflow for the N-alkylation of saccharin.
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Reactant
Alkylatin
g Agent
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Time (h) Yield (%)
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e

Saccharin
Allyl

bromide
DMF 90 1

Not
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[2]

1,2-

Benzisothi

azolin-3-

one (as

lithium salt)

Electrophili

c alkylating

agent

Not

Specified

Not

Specified

Not

Specified
Good [3]

N-Arylation
N-arylation introduces aryl substituents, which can significantly impact the biological activity of

the resulting compounds. Copper-catalyzed cross-coupling reactions are a common and

effective method for this transformation.

This protocol outlines a general procedure for the N-arylation of NH-containing heterocycles,

which is applicable to 1,2-benzisothiazol-3(2H)-one, using an arenediazonium

tetrafluoroborate.

Experimental Protocol:

In a reaction vessel, combine 1,2-benzisothiazol-3(2H)-one (1.0 mmol), the desired

arenediazonium tetrafluoroborate (1.2 mmol), CuCl (0.1 mmol, 10 mol%), and K₂CO₃ (2.0

mmol).

Add a suitable solvent (e.g., DMF or DMSO).

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the

starting material is consumed (monitor by TLC).

Upon completion, dilute the reaction mixture with water and extract with an organic solvent

(e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the N-aryl-1,2-

benzisothiazol-3(2H)-one.[4]
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Caption: General workflow for copper-catalyzed N-arylation.

Starting
Material

Arylating
Agent

Catalyst Base Yield (%) Reference

1,2-

Benzisothiaz

ol-3(2H)-one

Arenediazoni

um

tetrafluorobor

ates

CuCl K₂CO₃ up to 95 [4]

N-Acylation
N-acylation introduces an acyl group, which can serve as a key pharmacophore or a handle for

further functionalization.

This protocol provides a general approach for the synthesis of N-acyl derivatives, which have

been evaluated as caspase inhibitors.

Experimental Protocol:

To a solution of 1,2-benzisothiazol-3(2H)-one (1.0 equiv.) in a suitable aprotic solvent (e.g.,

THF, DCM), add a base such as triethylamine (1.2 equiv.) or sodium hydride (1.1 equiv.) at 0

°C.

Stir the mixture for 15-30 minutes.

Add the desired acyl chloride or anhydride (1.1 equiv.) dropwise at 0 °C.

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

Quench the reaction with water and extract the product with an organic solvent.

Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purify the residue by flash chromatography to yield the N-acylated product.[1]
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Workflow for N-Acylation
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Caption: General workflow for the N-acylation of 1,2-benzisothiazol-3(2H)-one.
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[1]

N-Sulfonylation
N-sulfonylation introduces a sulfonyl group, which can mimic the transition state of proteases

and act as a hydrogen bond acceptor, making it a valuable functional group in drug design.

This protocol describes the reaction of 2-amino-1,2-benzisothiazol-3(2H)-one with a sulfonyl

chloride.

Experimental Protocol:

Dissolve 2-amino-1,2-benzisothiazol-3(2H)-one (10 mmol) in pyridine (8 ml).

Cool the solution to 0 °C (273 K).

Add 4-chlorobenzenesulfonyl chloride (11 mmol) to the solution.

Stir the reaction mixture at 0 °C for 2 hours.

Pour the crude reaction mixture into water (30 ml).

Treat the aqueous mixture with a 10% aqueous sodium carbonate solution and stir for 1

hour. This step separates the mono-sulfonylated product from the di-sulfonylated byproduct

due to the acidic nature of the former.

Collect the insoluble solid (the desired mono-sulfonylated product) by filtration.

Recrystallize the product from ethanol to obtain pale yellow crystals of 4-chloro-N-(3-oxo-1,2-

benzisothiazol-2(3H)-yl)benzenesulfonamide.[5]
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Workflow for N-Sulfonylation
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Caption: Workflow for the N-sulfonylation of 2-amino-1,2-benzisothiazol-3(2H)-one.
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[5]

Conclusion
The N-functionalization of the 1,2-benzisothiazole ring system is a versatile strategy for the

generation of novel molecular entities with diverse biological activities. The protocols described

herein provide a foundation for researchers to explore the chemical space around this

important scaffold. The choice of reaction conditions and starting materials will ultimately

depend on the specific target molecule and desired substitution pattern. Further optimization of

these protocols may be necessary to achieve desired yields and purity for specific substrates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1215175#protocol-for-the-n-functionalization-of-the-
1-2-benzisothiazole-ring]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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